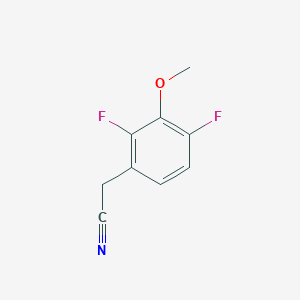

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGPQZDSESOGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271450 | |

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-36-1 | |

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a cyanomethylation reaction, where the aldehyde is treated with a cyanomethylating agent such as acetonitrile in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluorine atoms and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Fluorine and Methoxy Substituent Positioning

- 2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (): Substituents: 3-chloro, 5-methoxy, 4-trifluoroethoxy. Molecular formula: C₁₁H₉ClF₃NO₂.

Heterocyclic Analogs

Physicochemical Properties

Solubility and Stability

- 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile ():

- Triazole Derivatives (): Solubility in alkaline solutions and organic solvents (e.g., ethanol, chloroform) is common among nitriles. The target compound’s fluorine atoms may further increase solubility in aprotic solvents like DMF .

Computational and Analytical Insights

- DFT Studies on Coumarin-Nitrile Derivatives (): Non-planar molecular structures and HOMO-LUMO distributions were observed. The target compound’s fluorine atoms may lower the LUMO energy, enhancing reactivity in electron-deficient environments .

- Molecular Docking of Dichlorophenyl Analogs ():

- COX-2 inhibition was predicted for 2-(2,4-dichlorophenyl) derivatives. Fluorine’s smaller size compared to chlorine may allow tighter binding in hydrophobic enzyme pockets .

Biological Activity

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

- IUPAC Name : 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile

- Molecular Formula : C10H8F2N

- Molecular Weight : 195.18 g/mol

- CAS Number : [not specified in the search results]

The biological activity of 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile appears to be associated with its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular processes, which can lead to altered cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile have demonstrated antimicrobial properties. For instance, derivatives of acetonitriles have shown effectiveness against various bacterial strains and fungi by disrupting cell membrane integrity and inhibiting vital metabolic pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile on cancer cell lines. The compound exhibited significant cytotoxicity against several cancer types, including:

- Breast Cancer Cell Lines : IC50 values were reported in the low micromolar range.

- Lung Cancer Cell Lines : Similar cytotoxic effects were noted.

| Cell Line Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 5.0 | |

| Lung Cancer (A549) | 6.0 | |

| Colon Cancer (HT-29) | 4.5 |

Structure-Activity Relationship (SAR)

The presence of the difluoro and methoxy groups on the phenyl ring is critical for enhancing the biological activity of the compound. Studies indicate that modifications to these substituents can significantly affect potency and selectivity against various biological targets.

Case Studies

-

Inhibition of Enzyme Activity

A study investigated the inhibitory effects of 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile on specific protein kinases involved in cancer progression. Results showed a dose-dependent inhibition with notable selectivity for certain kinases over others. -

Cell Cycle Analysis

Flow cytometry was employed to analyze the effects of the compound on the cell cycle of treated cancer cells. The results indicated an accumulation of cells in the G1 phase, suggesting a potential mechanism for its antiproliferative effects.

Comparative Analysis with Similar Compounds

Comparative studies with structurally related acetonitriles highlight the unique properties of 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(3-Methoxyphenyl)acetonitrile | 10.0 | Non-selective enzyme inhibition |

| 2-(4-Fluorophenyl)acetonitrile | 8.5 | Apoptosis induction |

| 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile | 5.0 | Selective kinase inhibition |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols with careful control of reaction conditions. For example, halogenated intermediates (e.g., iodination or fluorination steps) may require inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions . Regioselectivity in methoxy and fluoro substitutions can be achieved using directing groups (e.g., nitro or boronic acids) to guide electrophilic aromatic substitution . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (acetonitrile or methanol solvents) enhances purity. Reaction progress should be monitored using TLC and HPLC .

Q. What spectroscopic techniques are critical for confirming the structural identity of 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic fluorine coupling patterns) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₉H₆F₂NO, calculated 198.0433) .

- IR Spectroscopy : CN stretching (~2250 cm⁻¹) and C-F/C-O vibrations (~1250–1100 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves spatial arrangement of fluorine and methoxy groups (SHELX refinement; R-factor < 0.05) .

Advanced Research Questions

Q. How can crystallographic disorder or twinning be addressed during structural determination of halogenated acetonitrile derivatives?

- Methodological Answer : For disordered structures (common in flexible methoxy/fluoro groups), use SHELXL’s PART/SUMP instructions to model split positions . Twinning (observed in ) requires twin law identification (e.g., using PLATON’s TWINABS) and refinement with HKLF5 data in SHELXL . High-resolution data (d-spacing < 0.8 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts .

Q. What strategies elucidate the structure-activity relationship (SAR) of 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile in biological systems?

- Methodological Answer :

- Halogen Bonding : Fluorine’s electronegativity enhances interactions with protein targets (e.g., kinases). Use isothermal titration calorimetry (ITC) to quantify binding affinity .

- π-π Stacking : Methoxy and aromatic fluorine groups influence stacking with tryptophan/phenylalanine residues. Docking studies (AutoDock Vina) and MD simulations (AMBER) predict binding modes .

- Metabolic Stability : Replace methoxy with deuterated analogs (e.g., CD₃) to assess CYP450-mediated oxidation via LC-MS/MS .

Q. How can discrepancies between spectroscopic data and computational predictions be resolved for halogenated acetonitriles?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) and compare calculated NMR/IR spectra with experimental data (RMSD < 5%) .

- Cross-Validation : Validate X-ray structures against NMR-derived NOE restraints (e.g., CYANA for dihedral angles) .

- Dynamic Effects : Account for solvent polarity (PCM models) and temperature in DFT to match experimental UV-Vis λmax .

Q. What computational approaches predict the reactivity of 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile in nucleophilic substitution reactions?

- Methodological Answer :

- Fukui Indices : Calculate using Gaussian09 to identify electrophilic (f⁺) sites (e.g., para-fluorine vs. meta-methoxy positions) .

- Transition State Analysis : Locate SN2 transition states (IRC in Gaussian) with explicit solvent (acetonitrile) using SMD solvation models .

- Kinetic Isotope Effects (KIE) : Compare deuterated vs. protiated substrates via Eyring plots to confirm concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.